zinc;4-methylbenzenesulfinate;dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

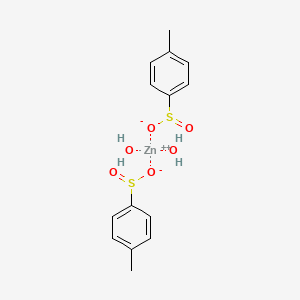

Properties

Molecular Formula |

C14H18O6S2Zn |

|---|---|

Molecular Weight |

411.8 g/mol |

IUPAC Name |

zinc;4-methylbenzenesulfinate;dihydrate |

InChI |

InChI=1S/2C7H8O2S.2H2O.Zn/c2*1-6-2-4-7(5-3-6)10(8)9;;;/h2*2-5H,1H3,(H,8,9);2*1H2;/q;;;;+2/p-2 |

InChI Key |

GZZPLJOUTLKLFX-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)[O-].CC1=CC=C(C=C1)S(=O)[O-].O.O.[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Zinc Ii 4 Methylbenzenesulfinate Dihydrate

Precursor Synthesis and Ligand Preparation Strategies

The cornerstone of synthesizing zinc(II) 4-methylbenzenesulfinate (B2793641) dihydrate lies in the efficient preparation of the 4-methylbenzenesulfinate ligand. This is typically achieved through the synthesis of 4-methylbenzenesulfinic acid and its subsequent conversion to a more reactive salt form.

Synthesis of 4-Methylbenzenesulfinic Acid

The most prevalent method for the synthesis of 4-methylbenzenesulfinic acid involves the reduction of p-toluenesulfonyl chloride. A common reducing agent for this transformation is sodium sulfite (B76179). The reaction is typically carried out in an aqueous medium where p-toluenesulfonyl chloride is treated with sodium sulfite, often in the presence of a base like sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. Another approach involves the use of zinc dust in an alcohol-water mixture to reduce the sulfonyl chloride. orgsyn.org

A general procedure for the reduction using sodium sulfite is as follows: A mixture of anhydrous sodium sulfite and sodium bicarbonate is prepared in water. The mixture is heated, and p-toluenesulfonyl chloride is added portion-wise with stirring. orgsyn.org The reaction progress can be monitored to ensure the complete conversion of the sulfonyl chloride. Upon completion, the reaction mixture is cooled, and the 4-methylbenzenesulfinic acid can be precipitated by careful acidification with a mineral acid like hydrochloric acid. It is important to avoid an excess of strong acid as it can lead to the dissolution of the product. orgsyn.org The crude acid is then collected by filtration and can be purified by recrystallization.

| Reactants | Reagents | Conditions | Product | Reference |

| p-Toluenesulfonyl chloride | Sodium sulfite, Sodium bicarbonate | Water, 70-80°C | 4-Methylbenzenesulfinic acid | orgsyn.org |

| p-Toluenesulfonyl chloride | Zinc dust | Alcohol/Water | 4-Methylbenzenesulfinic acid | orgsyn.org |

Preparation of 4-Methylbenzenesulfinate Salts

For the subsequent synthesis of the zinc salt, it is often advantageous to first prepare a more soluble and reactive salt of 4-methylbenzenesulfinic acid, most commonly the sodium salt.

The synthesis of sodium 4-methylbenzenesulfinate can be achieved directly from p-toluenesulfonyl chloride. In a widely used method, p-toluenesulfonyl chloride is reduced with sodium sulfite in an alkaline aqueous solution. google.com To circumvent the issue of p-toluenesulfonyl chloride's low solubility in water and its propensity for hydrolysis, the reaction can be carried out in a biphasic system. For instance, the p-toluenesulfonyl chloride is dissolved in an organic solvent like dichloromethane (B109758) and added dropwise to an aqueous solution of sodium sulfite. A base, such as 10% sodium hydroxide (B78521) solution, is added concurrently to maintain an alkaline pH, which facilitates the reaction and prevents the hydrolysis of the sulfonyl chloride. google.com After the reaction, the organic solvent is removed by distillation, and the aqueous solution of sodium 4-methylbenzenesulfinate is cooled to induce crystallization. The resulting salt is then isolated by filtration, washed with water, and dried. google.com This method has been shown to improve the yield compared to single-phase aqueous reactions. google.com

| Starting Material | Reagents | Solvent System | Key Conditions | Product | Reference |

| p-Toluenesulfonyl chloride | Sodium sulfite, Sodium hydroxide | Dichloromethane/Water | Alkaline pH, Dropwise addition | Sodium 4-methylbenzenesulfinate | google.com |

| 4-Methylbenzenesulfinic acid | Sodium hydroxide | Water | Neutralization | Sodium 4-methylbenzenesulfinate | General Knowledge |

Direct Synthesis Approaches for Zinc(II) 4-Methylbenzenesulfinate Dihydrate

With the 4-methylbenzenesulfinate ligand in hand, either as the free acid or as a salt, the next step is the reaction with a suitable zinc(II) precursor to form the target dihydrate compound.

Reactions Involving Zinc(II) Precursors (e.g., Zinc Halides, Oxides, Carbonates)

A common and straightforward method for the synthesis of zinc(II) 4-methylbenzenesulfinate dihydrate is the reaction of a soluble zinc salt, such as zinc chloride, with a solution of sodium 4-methylbenzenesulfinate. The reaction is typically carried out in an aqueous solution. The zinc chloride solution is added to the sodium 4-methylbenzenesulfinate solution, leading to the precipitation of the less soluble zinc salt. The dihydrate form is often obtained directly from aqueous solutions. nih.gov

Alternatively, zinc oxide or zinc carbonate can be used as the zinc source. These precursors are reacted with 4-methylbenzenesulfinic acid in a suitable solvent, typically water or an aqueous alcohol mixture. The reaction with zinc oxide or carbonate offers the advantage of forming water as the only byproduct (in the case of the oxide) or water and carbon dioxide (in the case of the carbonate), which are easily removed. For instance, a method analogous to the synthesis of zinc acetate (B1210297) dihydrate involves dissolving powdered zinc oxide or zinc hydroxide in an aqueous solution of the corresponding acid. google.com Similarly, a procedure analogous to the preparation of zinc toluenesulfonate (B8598656) involves reacting zinc carbonate with the sulfonic acid in water at room temperature. google.com These reactions are typically followed by filtration of any unreacted solids and subsequent crystallization of the product from the solution.

| Zinc Precursor | Ligand Source | Solvent | General Conditions | Product |

| Zinc Chloride | Sodium 4-methylbenzenesulfinate | Water | Aqueous mixing, Precipitation | Zinc(II) 4-methylbenzenesulfinate dihydrate |

| Zinc Oxide | 4-Methylbenzenesulfinic acid | Water/Aqueous Alcohol | Heating, Stirring | Zinc(II) 4-methylbenzenesulfinate dihydrate |

| Zinc Carbonate | 4-Methylbenzenesulfinic acid | Water | Room Temperature, Stirring | Zinc(II) 4-methylbenzenesulfinate dihydrate |

Controlled Precipitation and Crystallization Techniques

The formation of the dihydrate is critically dependent on the crystallization conditions. The presence of water in the reaction and crystallization medium is a prerequisite for the incorporation of water molecules into the crystal lattice. nih.gov

Controlled precipitation can be achieved by carefully managing the rate of addition of the reactant solutions and the temperature of the reaction mixture. Slow addition can lead to the formation of larger, more well-defined crystals.

For crystallization, the solution of zinc(II) 4-methylbenzenesulfinate is typically concentrated by evaporation to the point of supersaturation. Subsequent slow cooling of the solution allows for the gradual formation of crystals. The cooling rate can significantly impact the crystal size and quality, with slower cooling generally favoring the growth of larger and more perfect crystals. researchgate.net The final product is then isolated by filtration, washed with a small amount of cold solvent to remove any soluble impurities, and dried under controlled conditions to avoid the loss of the water of hydration. The use of a mixed solvent system, such as water-acetone, can also be employed to control the solubility and induce crystallization. jlu.edu.cn

Optimization of Reaction Conditions for Dihydrate Formation and Yield

To maximize the yield and ensure the formation of the desired dihydrate, several reaction parameters must be carefully controlled and optimized.

Stoichiometry : The molar ratio of the zinc precursor to the 4-methylbenzenesulfinate ligand is crucial. A stoichiometric ratio is generally preferred, although a slight excess of one reactant may be used to drive the reaction to completion.

pH : The pH of the reaction medium can influence the solubility of the product and the stability of the reactants. For reactions involving zinc oxide or carbonate with the free acid, the pH will naturally be acidic and will increase as the reaction proceeds. When using a salt metathesis reaction, maintaining a near-neutral pH is often optimal.

Temperature : The reaction temperature can affect the rate of reaction and the solubility of the product. For the precipitation reaction between zinc chloride and sodium 4-methylbenzenesulfinate, the reaction is often carried out at room temperature or with gentle heating. The crystallization temperature, as mentioned earlier, plays a significant role in obtaining well-formed crystals of the dihydrate.

Solvent : The choice of solvent is critical. While water is the most common solvent for these types of reactions and is necessary for the formation of the dihydrate, the use of co-solvents can be explored to fine-tune the solubility and crystallization behavior. The presence of water is known to catalyze the crystallization of some zinc compounds. researchgate.net

Reaction Time : Sufficient reaction time must be allowed to ensure the complete formation of the product. The optimal reaction time will depend on the other reaction conditions, such as temperature and reactant concentrations.

By systematically varying these parameters, the synthesis of zinc(II) 4-methylbenzenesulfinate dihydrate can be optimized to achieve a high yield of a pure, crystalline product with the correct hydration state.

Solvent Systems and Temperature Control

The choice of solvent and precise temperature control are critical parameters in the synthesis of zinc(II) 4-methylbenzenesulfinate dihydrate. Water is the most commonly employed solvent for this reaction, offering a suitable medium for the reaction between the water-insoluble p-toluenesulfonyl chloride and the zinc dust.

Temperature management is crucial to control the reaction rate and minimize the formation of byproducts. One established method involves heating the aqueous zinc dust suspension to approximately 70°C before the incremental addition of p-toluenesulfonyl chloride. orgsyn.org The reaction is exothermic, causing the temperature to rise to around 80°C. orgsyn.org Following the complete addition of the sulfonyl chloride, the reaction mixture is typically heated further to about 90°C to ensure the reaction goes to completion. orgsyn.org It is important to avoid overheating, as this can lead to bumping and potential decomposition of the product.

An alternative approach to temperature control, particularly for the synthesis of other zinc bis(alkanesulfinates), involves cooling the zinc-water mixture in an ice-water bath prior to the dropwise addition of the sulfonyl chloride. nih.gov This method helps to moderate the initial exothermic reaction. For the synthesis of zinc(II) 4-methylbenzenesulfinate, maintaining a controlled temperature throughout the addition of the reactant is key to achieving a good yield and purity.

| Parameter | Condition 1 | Condition 2 |

| Solvent | Water | Water/Alcohol |

| Initial Temperature | 70°C | Room Temperature |

| Reaction Temperature | 80-90°C | Controlled with cooling |

This interactive data table presents common solvent and temperature conditions for the synthesis.

Stoichiometric Considerations

The stoichiometry of the reactants plays a significant role in the efficiency of the synthesis. A notable excess of zinc dust is generally used to ensure the complete reduction of p-toluenesulfonyl chloride. In a typical procedure for the preparation of the corresponding sodium salt, approximately 2.6 moles of p-toluenesulfonyl chloride are reacted with 5.5 to 6.1 atomic equivalents of zinc dust. orgsyn.org This excess of the reducing agent helps to drive the reaction to completion and minimize the amount of unreacted sulfonyl chloride in the final product.

2 CH₃C₆H₄SO₂Cl + 2 Zn → (CH₃C₆H₄SO₂)₂Zn + ZnCl₂

This equation highlights that for every two moles of p-toluenesulfonyl chloride, two moles of zinc are consumed, producing one mole of zinc(II) 4-methylbenzenesulfinate and one mole of zinc chloride as a byproduct. The use of excess zinc helps to ensure that the limiting reagent, p-toluenesulfonyl chloride, is fully consumed.

| Reactant | Molar Ratio (Typical) | Purpose |

| p-Toluenesulfonyl chloride | 1 | Limiting reagent |

| Zinc Dust | 2-2.5 | Reducing agent (in excess) |

This interactive data table outlines the typical stoichiometric ratios for the synthesis.

Purification Protocols and Isolation of Crystalline Dihydrate Forms

The purification of the crude product is a critical step to isolate pure, crystalline zinc(II) 4-methylbenzenesulfinate dihydrate. The primary impurities in the crude product mixture are typically unreacted zinc dust, zinc oxide, and soluble zinc chloride.

The initial workup involves filtering the hot reaction mixture by suction to remove the excess zinc dust and other insoluble zinc compounds. orgsyn.org The resulting filtrate contains the desired zinc(II) 4-methylbenzenesulfinate along with the soluble zinc chloride byproduct.

To isolate the zinc sulfinate, the subsequent steps can be adapted from general procedures for related compounds. One common issue with crude zinc sulfinates is the presence of zinc chloride. nih.gov A simple and effective purification method involves washing the crude solid with a mixture of organic solvents. A 1:1 mixture of ethyl acetate and dichloromethane has been shown to be effective in removing zinc chloride from other zinc sulfinates. nih.gov For the purification of zinc(II) 4-methylbenzenesulfinate, a similar washing protocol can be employed. The crude solid is suspended in the solvent mixture, stirred or sonicated, and then collected by vacuum filtration. This process is typically repeated multiple times to ensure the complete removal of zinc chloride.

The isolation of the specific dihydrate form requires careful control of the crystallization conditions. While detailed studies on the crystallization of zinc(II) 4-methylbenzenesulfinate dihydrate are not extensively reported, general principles of crystallization can be applied. After washing, the purified solid can be dissolved in a minimal amount of a suitable solvent, such as hot water or an alcohol-water mixture, and then allowed to cool slowly to promote the formation of well-defined crystals. The presence of water in the crystallization medium is essential for the formation of the dihydrate. The resulting crystals are then collected by filtration and air-dried or dried under vacuum at a mild temperature to avoid the loss of water of crystallization. Elemental analysis of related zinc bis(alkanesulfinate) dihydrates has been used to confirm their purity and hydration state. nih.gov

| Purification Step | Procedure | Impurities Removed |

| Initial Filtration | Suction filtration of the hot reaction mixture. | Unreacted zinc dust, zinc oxide. |

| Solvent Washing | Washing the crude solid with a 1:1 mixture of ethyl acetate and dichloromethane. | Zinc chloride. |

| Crystallization | Dissolving the purified solid in a minimal amount of hot water or an alcohol-water mixture and allowing it to cool slowly. | Soluble impurities. |

| Isolation | Collection of crystals by filtration and drying under mild conditions. |

This interactive data table summarizes the purification and isolation protocol.

Advanced Structural Elucidation and Crystallographic Analysis of Zinc Ii 4 Methylbenzenesulfinate Dihydrate

Single Crystal X-ray Diffraction (SC-XRD) Studies

A comprehensive search of available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for the compound zinc(II) 4-methylbenzenesulfinate (B2793641) dihydrate. While studies exist for structurally related compounds, such as zinc(II) complexes with other ligands or different salts of 4-methylbenzenesulfonic acid, the precise crystallographic details for the dihydrate of the 4-methylbenzenesulfinate salt of zinc are not publicly available.

Therefore, it is not possible to provide the detailed crystallographic analysis as requested in the subsequent sections of the outline. The determination of the crystal system, space group, unit cell parameters, molecular conformation, coordination environment of the zinc(II) center, and the role of water molecules is entirely dependent on the experimental data obtained from a single-crystal X-ray diffraction experiment.

Without a published crystal structure, the following subsections cannot be addressed with scientifically accurate and verifiable information.

Determination of Crystal System and Space Group

Information not available.

Unit Cell Parameters and Lattice Dimensions

Information not available.

Molecular Conformation and Stereochemistry of the 4-Methylbenzenesulfinate Ligand

Information not available.

Coordination Environment and Geometry of the Zinc(II) Center

Information not available.

Identification and Characterization of Water Molecules within the Crystal Lattice

Information not available.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Involving Hydrate Water

Information not available.

Coordination Chemistry and Bonding Characteristics of Zinc Ii 4 Methylbenzenesulfinate Dihydrate

Nature of the Zinc-Sulfinate Ligand Binding

The interaction between the zinc(II) ion and the 4-methylbenzenesulfinate (B2793641) ligand is a critical aspect of the compound's structure. This would involve understanding which atoms of the sulfinate group are involved in bonding to the zinc center and the nature of these bonds.

Donor Atom Preference and Bond Lengths

In sulfinate ligands (RSO₂⁻), coordination to a metal center can occur through one or both oxygen atoms, or in some cases, through the sulfur atom. The preference for a particular donor atom is influenced by factors such as the nature of the metal ion and steric and electronic effects of the ligand itself. Determining the precise bond lengths between the zinc(II) ion and the donor atoms of the 4-methylbenzenesulfinate ligand would require crystallographic data. This data would provide definitive evidence of the coordination mode and the strength of the interactions. Without experimental data, a definitive statement on the donor atom preference and the corresponding bond lengths for zinc(II) 4-methylbenzenesulfinate dihydrate cannot be made.

Role of Hydrate Water Molecules in the Coordination Sphere and Crystal Structure

Direct Coordination to Zinc(II)

It is common for water molecules to directly coordinate to metal ions in hydrated complexes. In the case of zinc(II) 4-methylbenzenesulfinate dihydrate, one or both of the water molecules could be part of the primary coordination sphere of the zinc(II) ion. This would mean that the oxygen atoms of the water molecules are directly bonded to the zinc center. The number of coordinated water molecules would influence the coordination number and geometry of the zinc(II) ion.

Electronic Structure and Bonding Analysis

A complete understanding of the coordination compound would also involve an analysis of its electronic structure and the nature of the chemical bonds. Techniques such as UV-Vis spectroscopy and computational methods like Density Functional Theory (DFT) could provide insights into the electronic transitions and the distribution of electron density within the molecule. This would help in characterizing the nature of the zinc-ligand bonds as primarily ionic or covalent. However, such studies specific to zinc(II) 4-methylbenzenesulfinate dihydrate have not been reported in the available literature.

Orbital Interactions and Ligand Field Effects

The zinc(II) ion possesses a [Ar]d¹⁰ electron configuration. nih.gov A consequence of this completely filled d-shell is the absence of ligand field stabilization energy (LFSE), which in transition metals with partially filled d-orbitals, influences coordination geometry and stability. nih.govacs.org Therefore, the stereochemistry of zinc(II) complexes is not dictated by ligand field effects but rather by a combination of electrostatic interactions, steric repulsion between ligands, and the covalent character of the bonds. nih.gov

Charge Distribution within the Complex Anion

In reality, the charge is not localized. Due to the significant difference in electronegativity between zinc and the oxygen donor atoms of the ligands, the Zn-O bonds possess a substantial degree of covalent character. nih.gov This results in a delocalization of charge, where the actual positive charge on the zinc atom is considerably less than the formal +2 state. Conversely, a significant partial negative charge accumulates on the highly electronegative oxygen atoms of both the sulfinate and water ligands. Computational methods, such as Density Functional Theory (DFT), are often employed to model and quantify this charge distribution. researchgate.net Such analyses typically show that the negative charge of the sulfinate ligand is delocalized across the sulfonyl group (SO₂), with the highest electron density residing on the oxygen atoms. The concentrated charge on anions can influence the solvation structure and interaction strength with the Zn²⁺ ion. researchgate.net

Comparative Analysis with Related Zinc(II) Organosulfur Complexes

A comparative analysis of zinc(II) 4-methylbenzenesulfinate dihydrate with analogous zinc(II) organosulfur complexes, such as zinc benzenesulfinate (B1229208) and zinc methanesulfinate, provides insight into how the organic moiety of the ligand influences the resulting structure. The primary factors affected are steric hindrance and the electronic properties of the sulfinate group.

Electronic Effects: The methyl group in the para position of the benzene (B151609) ring is weakly electron-donating. This inductive effect can subtly increase the electron density on the sulfonyl (SO₂) functional group compared to the unsubstituted benzenesulfinate ligand. This may, in turn, have a minor influence on the strength and length of the Zn-O coordination bonds.

The coordination mode of the sulfinate ligand—whether it acts as a monodentate, chelating, or bridging ligand—is a delicate balance of these steric and electronic factors, as well as the presence of other coordinating species like water. While detailed crystal structure data provides the most definitive comparison, key physical and chemical properties can also be contrasted.

Table 1: Comparison of Zinc(II) Sulfinate Complexes

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Organic Substituent |

|---|---|---|---|

| Zinc;4-methylbenzenesulfinate;dihydrate | C₁₄H₁₈O₆S₂Zn | 443.88 | p-Tolyl |

| Zinc benzenesulfinate dihydrate | C₁₂H₁₄O₆S₂Zn | 415.82 guidechem.com | Phenyl nih.gov |

| Zinc methanesulfinate | C₂H₆O₄S₂Zn | 255.59 | Methyl |

Spectroscopic Characterization and Vibrational Analysis of Zinc Ii 4 Methylbenzenesulfinate Dihydrate

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the coordination environment of the 4-methylbenzenesulfinate (B2793641) ligand with the zinc(II) ion. The coordination of the sulfinate group and the presence of water of hydration give rise to characteristic bands in the IR and Raman spectra.

Assignment of Characteristic Vibrational Modes of the Sulfinate Group

The 4-methylbenzenesulfinate anion (p-CH₃C₆H₄SO₂⁻) features a sulfinate group (-SO₂⁻) that is the primary site of coordination to the zinc(II) ion. The most diagnostic vibrations of this group are the symmetric (νs) and asymmetric (νas) SO₂ stretching modes. In the free sulfinate anion, these bands typically appear in the regions of 1010-1060 cm⁻¹ and 940-990 cm⁻¹, respectively.

Upon coordination to a metal center, the frequencies of these stretching modes are altered, and the nature of this shift provides insight into the coordination mode. The sulfinate ligand can coordinate as a monodentate ligand through either the sulfur or an oxygen atom, or it can act as a bidentate ligand, bridging two metal centers or chelating to one.

When the sulfinate ligand coordinates to the zinc(II) ion, a shift in the SO₂ stretching frequencies is expected. For O-ligation, the νas(SO₂) and νs(SO₂) frequencies are anticipated to shift to higher and lower wavenumbers, respectively, due to the change in the S-O bond order upon coordination. This coordination lowers the C₂ᵥ symmetry of the free ion, which can lead to the splitting of degenerate modes and the appearance of otherwise inactive modes in the IR spectrum. ijcce.ac.ir The specific positions of these bands in zinc(II) 4-methylbenzenesulfinate dihydrate are crucial for determining the precise nature of the zinc-sulfinate bond.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

| νas(SO₂) | 1010 - 1060 | Asymmetric SO₂ Stretch |

| νs(SO₂) | 940 - 990 | Symmetric SO₂ Stretch |

| δ(SO₂) | 580 - 620 | SO₂ Bending (Scissoring) |

Identification of Water-Related Vibrational Bands

The presence of two water molecules in the compound's structure ("dihydrate") gives rise to distinct vibrational bands. These bands are characteristic of coordinated water molecules, which are typically involved in hydrogen bonding within the crystal lattice. A broad absorption band in the high-frequency region of the IR spectrum, generally between 3200 and 3500 cm⁻¹, is indicative of the O-H stretching vibrations (ν(O-H)) of the water molecules. mdpi.com The broadness of this band suggests the presence of hydrogen bonding.

In addition to the stretching modes, the H-O-H bending (scissoring) vibration (δ(H₂O)) is expected to appear as a sharp band in the range of 1600-1650 cm⁻¹. mdpi.com Other, weaker bands corresponding to rocking or wagging modes of the coordinated water may be observed in the lower frequency region (500-800 cm⁻¹).

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

| ν(O-H) | 3200 - 3500 | Water O-H Stretching |

| δ(H₂O) | 1600 - 1650 | Water H-O-H Bending |

Analysis of Metal-Ligand Vibrations

The direct vibrations between the zinc(II) cation and the coordinating atoms (oxygen from the sulfinate group and water molecules) occur in the far-infrared and low-frequency Raman regions, typically below 500 cm⁻¹. These metal-ligand vibrations provide direct evidence of coordination.

The stretching vibrations of the Zn-O bonds are of particular interest. Based on studies of related hydrated zinc complexes, such as the hexaaquazinc(II) ion, the Zn-O stretching modes are expected to appear in the 200-400 cm⁻¹ range. rsc.org For instance, the totally symmetric stretching mode (ν₁(a₁g)) of the [Zn(OH₂)₆]²⁺ ion is observed as a polarized Raman band around 390 cm⁻¹. rsc.org In zinc(II) 4-methylbenzenesulfinate dihydrate, bands in this region can be assigned to the stretching vibrations of both the Zn-O(sulfinate) and Zn-O(water) bonds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

| ν(Zn-O) | 200 - 400 | Zinc-Oxygen Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the 4-methylbenzenesulfinate ligand in solution. Since the zinc(II) ion is diamagnetic (d¹⁰), it does not cause significant broadening of the NMR signals, allowing for high-resolution spectra to be obtained.

Proton (¹H) NMR for Ligand Proton Environments

The ¹H NMR spectrum of the 4-methylbenzenesulfinate ligand is expected to be characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. Two main sets of signals are anticipated:

Methyl Protons (-CH₃): A sharp singlet peak is expected for the three equivalent protons of the methyl group. Based on data from related p-toluenesulfonyl compounds, this signal typically appears in the range of δ 2.3-2.5 ppm. rsc.org

Aromatic Protons (-C₆H₄-): The four protons on the benzene ring are chemically inequivalent and should exhibit a characteristic AA'BB' spin system. This pattern often appears as two distinct doublets due to the coupling between adjacent protons. The two protons ortho to the sulfinate group are expected to resonate at a different chemical shift than the two protons meta to the sulfinate group. For sodium p-toluenesulfinate, these aromatic protons appear as doublets around δ 7.3-7.8 ppm. nih.gov A similar pattern is expected for the zinc complex.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic (ortho to -SO₂⁻) | 7.5 - 7.8 | Doublet | 2H, Ar-H |

| Aromatic (meta to -SO₂⁻) | 7.2 - 7.4 | Doublet | 2H, Ar-H |

| Methyl (-CH₃) | 2.3 - 2.5 | Singlet | 3H, -CH₃ |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the 4-methylbenzenesulfinate ligand. Due to the symmetry of the para-substituted ring, four distinct signals are expected for the aromatic carbons, in addition to the signal for the methyl carbon.

Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 21-22 ppm, corresponds to the methyl group carbon. rsc.org

Aromatic Carbons (-C₆H₄-):

C-SO₂⁻ (ipso-carbon): The carbon atom directly attached to the sulfinate group is expected to be the most deshielded of the ring carbons, though its signal can sometimes be broad or of lower intensity.

C-CH₃ (ipso-carbon): The carbon atom bonded to the methyl group.

CH (ortho to -SO₂⁻): The two equivalent carbons adjacent to the sulfinate group.

CH (meta to -SO₂⁻): The two equivalent carbons adjacent to the methyl group.

Based on data for related p-tolyl sulfonyl compounds, the aromatic carbons are expected to resonate in the δ 125-148 ppm range. rsc.org

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | :--- | | Aromatic (C-SO₂⁻) | 145 - 148 | Quaternary C | | Aromatic (C-CH₃) | 140 - 144 | Quaternary C | | Aromatic (CH, meta to -SO₂⁻) | 129 - 131 | Aromatic CH | | Aromatic (CH, ortho to -SO₂⁻) | 125 - 127 | Aromatic CH | | Methyl (-CH₃) | 21 - 22 | Methyl C |

Oxygen-17 (¹⁷O) and Sulfur-33 (³³S) NMR (if feasible for specific insights)

The direct analysis of zinc;4-methylbenzenesulfinate;dihydrate by Oxygen-17 (¹⁷O) and Sulfur-33 (³³S) Nuclear Magnetic Resonance (NMR) spectroscopy presents significant experimental challenges, making data for this specific compound scarce in the literature. However, a theoretical consideration of these techniques provides insight into the potential structural information that could be obtained.

Oxygen-17 (¹⁷O) NMR: The ¹⁷O isotope is the only NMR-active stable isotope of oxygen, but its application is hampered by several factors: a very low natural abundance of only 0.037%, a low gyromagnetic ratio, and a nuclear spin of I = 5/2. nih.govresearchgate.net This non-zero spin results in a large nuclear quadrupole moment, which interacts with the local electric field gradient, leading to very broad resonance signals and making detection difficult. researchgate.netchemrxiv.org

Despite these challenges, ¹⁷O NMR can be a powerful probe for the local environment of oxygen atoms. For this compound, successful ¹⁷O NMR analysis could potentially distinguish between the oxygen atoms of the water ligands and those of the 4-methylbenzenesulfinate ligands. The different chemical environments would result in distinct chemical shifts, providing direct evidence of the coordination sphere around the zinc ion. Advanced solid-state NMR techniques, such as Magic Angle Spinning (MAS) at ultra-high magnetic fields, might be necessary to resolve these signals. illinois.edu

Sulfur-33 (³³S) NMR: Similarly, ³³S NMR spectroscopy is challenging due to the low natural abundance (0.76%), low sensitivity, and the quadrupolar nature of the ³³S nucleus (spin I = 3/2). huji.ac.ilmdpi.com These properties typically result in extremely broad spectral lines, often spanning several kilohertz. huji.ac.il The linewidth is highly dependent on the symmetry of the environment around the sulfur atom; more symmetrical environments lead to narrower, more readily observable signals. huji.ac.ilmdpi.com

In the context of this compound, the sulfur atom is in a relatively asymmetric sulfinate group. This low symmetry would be expected to produce a very broad signal, making its detection at natural abundance exceedingly difficult with standard high-resolution NMR spectrometers. cdc.gov If obtainable, the ³³S chemical shift would provide valuable information about the electronic structure and oxidation state of the sulfur atom within the coordinated sulfinate ligand. The ³³S NMR chemical shift range is vast, spanning over 1000 ppm, which helps in resolving signals from different sulfur-containing functional groups despite the broad lines. mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of this compound is primarily dictated by the electronic structure of the 4-methylbenzenesulfinate ligand, as the Zinc(II) ion (d¹⁰ configuration) does not exhibit d-d electronic transitions. orientjchem.org The spectrum is therefore expected to be dominated by intense absorption bands arising from transitions within the ligand itself.

The primary transitions observed are π → π* and n → π*, associated with the aromatic ring and the sulfinate group of the ligand.

π → π Transitions:* These are high-energy transitions occurring within the π-system of the benzene ring. They are typically characterized by high molar absorptivity and are expected to appear in the shorter wavelength UV region. For similar aromatic systems in zinc complexes, these transitions are often observed in the range of 280–300 nm. orientjchem.org

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the sulfinate group) to an anti-bonding π* orbital. These are generally of lower energy and intensity than π → π* transitions and are expected to appear at longer wavelengths, potentially in the 340–360 nm range. orientjchem.org

The coordination of the ligand to the zinc ion can cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima of these transitions compared to the free ligand.

| Transition Type | Associated Moiety | Expected λmax Range (nm) | Characteristics |

|---|---|---|---|

| π → π | Aromatic Ring | ~280 - 300 | High Intensity |

| n → π | Sulfinate Group (-SO2-) | ~340 - 360 | Low to Medium Intensity |

In addition to the ligand-centered transitions, a Ligand-to-Metal Charge Transfer (LMCT) band may be observed. In this type of transition, an electron is excited from a ligand-based orbital to a vacant metal-based orbital. For this compound, this would involve the transfer of an electron from an orbital on the 4-methylbenzenesulfinate ligand (specifically from the oxygen atoms) to an empty orbital of the Zn(II) center.

These LMCT bands are typically intense and are often responsible for the color of transition metal complexes. For Zn(II) complexes, these bands commonly appear at the lower-energy end of the UV spectrum or the higher-energy end of the visible spectrum, generally in the range of 380–420 nm. orientjchem.orgresearchgate.net The presence and position of this band provide direct evidence of the coordination between the ligand and the metal center.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique for confirming the molecular formula and verifying the integrity of the this compound complex. Soft ionization techniques such as Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing coordination compounds, as they can transfer the intact complex into the gas phase for detection. researchgate.net

The analysis would aim to detect the mass-to-charge ratio (m/z) of the molecular ion or related species. A key confirmatory feature in the mass spectrum would be the characteristic isotopic pattern of zinc. Zinc has five stable isotopes (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, and ⁷⁰Zn) with distinct natural abundances, resulting in a unique cluster of peaks for any zinc-containing fragment. The observation of this specific isotopic pattern provides unambiguous evidence for the presence of zinc in the detected ion and allows for the confident assignment of its molecular formula.

Tandem mass spectrometry (MS/MS), often involving Collision-Induced Dissociation (CID), can be employed to probe the structure of the complex by analyzing its fragmentation pathways. nih.gov By selecting a specific parent ion (e.g., the molecular ion) and subjecting it to collisions with an inert gas, a characteristic fragmentation pattern is produced.

For this compound, plausible fragmentation pathways would include:

Loss of Water Ligands: The initial and most facile fragmentation would likely be the sequential loss of the two water molecules of hydration.

Loss of Ligands: Cleavage of the coordination bond between the zinc ion and the 4-methylbenzenesulfinate ligand, leading to the observation of ions corresponding to the bare zinc ion or the free ligand.

Fragmentation of the Ligand: Fragmentation within the 4-methylbenzenesulfinate ligand itself, such as the loss of SO₂ or cleavage of the methyl group from the aromatic ring.

Analyzing the resulting fragment ions allows for the reconstruction of the complex's connectivity, confirming the presence of the water and sulfinate ligands and providing insights into the strength of the coordination bonds. nih.gov

| Parent Ion (Proposed) | Fragmentation Process | Expected Fragment Ion | Structural Information Gained |

|---|---|---|---|

| [Zn(C7H7SO2)2(H2O)2 + H]+ | Loss of H2O | [Zn(C7H7SO2)2(H2O) + H]+ | Confirmation of loosely bound water |

| [Zn(C7H7SO2)2(H2O) + H]+ | Loss of H2O | [Zn(C7H7SO2)2 + H]+ | Confirmation of two water molecules |

| [Zn(C7H7SO2)2 + H]+ | Loss of Ligand (C7H7SO2H) | [Zn(C7H7SO2)]+ | Confirmation of ligand-metal bond |

| [C7H7SO2]- | Loss of SO2 | [C7H7]- (tolyl anion) | Confirmation of ligand structure |

Photoluminescence Spectroscopy

The study of the photoluminescent properties of coordination compounds provides valuable insights into their electronic structure and potential applications in areas such as sensing, bioimaging, and optoelectronics. While extensive research has been conducted on the luminescence of zinc(II) complexes with various organic ligands, particularly those containing nitrogen donor atoms and extended π-systems, specific data on the photoluminescence of zinc(II) 4-methylbenzenesulfinate dihydrate remains notably scarce in the current scientific literature.

Generally, the luminescence of zinc(II) complexes is ligand-based, owing to the d10 electronic configuration of the Zn2+ ion, which precludes d-d electronic transitions. The emission characteristics are therefore primarily determined by the nature of the organic ligand. For a compound to be luminescent, it must possess a chromophore capable of absorbing ultraviolet or visible light and a mechanism to emit this energy as photons. In many documented luminescent zinc complexes, this is facilitated by ligands with aromatic rings and delocalized π-electrons, which can lead to ligand-centered (LC), ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT) transitions.

In the case of zinc(II) 4-methylbenzenesulfinate dihydrate, the potential for luminescence would originate from the 4-methylbenzenesulfinate anion. However, simple arylsulfinates are not typically known for significant luminescence. Without experimental data, any discussion on the photoluminescent behavior of this specific compound would be speculative.

Emission Profiles and Quantum Yields

Detailed experimental data, including emission and excitation spectra, as well as quantum yield measurements, are essential for a thorough characterization of a compound's photoluminescent properties. The emission profile reveals the wavelength(s) of light emitted upon excitation, which determines the color of the luminescence. The quantum yield is a critical measure of the efficiency of the photoluminescence process, representing the ratio of photons emitted to photons absorbed.

Currently, there are no published studies that provide the emission profiles or quantum yields for zinc(II) 4-methylbenzenesulfinate dihydrate. Research on the photophysical properties of zinc complexes tends to focus on systems with ligands designed to enhance luminescence, such as Schiff bases, calixarenes, or N-heterocycles. For instance, some zinc complexes with N,O-bidentate ligands have been shown to be responsive to thermal and mechanical stress, exhibiting fluorochromism. Similarly, zinc complexes with halogen-substituted azomethine ligands have demonstrated significantly higher photoluminescence quantum yields compared to their unsubstituted counterparts. These examples highlight the importance of ligand design in achieving desired luminescent properties in zinc complexes.

To determine the emission characteristics of zinc(II) 4-methylbenzenesulfinate dihydrate, experimental investigation would be necessary. This would involve synthesizing the pure compound and analyzing it using a fluorescence spectrophotometer to record its excitation and emission spectra. The quantum yield could then be determined relative to a standard reference compound.

Table 1: Hypothetical Photoluminescence Data for Analysis (Illustrative Only)

| Parameter | Value |

| Excitation Wavelength (λex) | Not Determined |

| Emission Wavelength (λem) | Not Determined |

| Quantum Yield (Φ) | Not Determined |

| Stokes Shift | Not Determined |

| Luminescence Lifetime (τ) | Not Determined |

Note: This table is for illustrative purposes only, as no experimental data for zinc(II) 4-methylbenzenesulfinate dihydrate is currently available.

Correlation between Structure and Luminescent Properties

The relationship between the crystal structure of a coordination compound and its luminescent properties is a fundamental aspect of materials science. The coordination geometry around the metal center, the nature of the ligands, and intermolecular interactions such as π-π stacking and hydrogen bonding all play crucial roles in determining the photophysical behavior of a material.

For zinc(II) complexes, the coordination environment can influence the rigidity of the structure, which in turn can affect non-radiative decay pathways. A more rigid structure often leads to higher luminescence quantum yields by reducing vibrational quenching. The coordination number and geometry (e.g., tetrahedral, square pyramidal, or octahedral) can impact the ligand's conformation and electronic structure, thereby influencing the emission energy and intensity.

As the crystal structure of zinc(II) 4-methylbenzenesulfinate dihydrate has not been reported in the literature, a direct correlation between its structure and luminescent properties cannot be established. For comparison, in other zinc complexes where structural data is available, a tetrahedral coordination geometry is common. The arrangement of ligands and any solvent molecules (such as the dihydrate in the compound of interest) in the crystal lattice can also lead to specific intermolecular interactions that may enhance or quench luminescence. For example, strong π-π stacking can sometimes lead to excimer formation and a red-shift in the emission spectrum.

Theoretical and Computational Chemistry Studies on Zinc Ii 4 Methylbenzenesulfinate Dihydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost, making it suitable for studying complex systems like metal-organic compounds. DFT calculations for a compound such as zinc(II) 4-methylbenzenesulfinate (B2793641) dihydrate would provide fundamental insights into its geometry, stability, reactivity, and spectroscopic properties.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For zinc(II) 4-methylbenzenesulfinate dihydrate, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found. This reveals precise information about bond lengths, bond angles, and dihedral angles.

Zinc(II) complexes commonly adopt tetrahedral, distorted tetrahedral, square planar, or octahedral coordination geometries, depending on the ligands. nih.govresearchgate.netnih.gov DFT calculations would predict the preferred coordination around the zinc ion, including how the 4-methylbenzenesulfinate ligands and the two water molecules arrange themselves.

Illustrative Data for a Representative Zinc(II) Complex

| Parameter | Illustrative Calculated Value (Gas Phase) |

| Bond Lengths (Å) | |

| Zn-O (sulfinate) | ~2.0 - 2.2 |

| Zn-O (water) | ~2.1 - 2.3 |

| S-O | ~1.5 - 1.6 |

| Coordination Geometry | Distorted Tetrahedral/Octahedral |

Note: This table is for illustrative purposes and shows typical ranges for zinc complexes. Actual values for zinc;4-methylbenzenesulfinate;dihydrate would require specific calculations.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important and are often referred to as the frontier molecular orbitals. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small gap generally indicates high chemical reactivity, low kinetic stability, and that the molecule is more polarizable. mdpi.comdavidpublisher.com Conversely, a large HOMO-LUMO gap suggests high stability and lower reactivity. DFT calculations provide the energies of these orbitals and visualize their spatial distribution, showing which parts of the molecule are involved in electronic transitions. For many zinc complexes, the HOMO is often localized on the organic ligand, while the LUMO may have contributions from both the metal and the ligand. mdpi.com

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the reactive sites of a molecule. researchgate.netresearchgate.net

Red regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack. In a zinc complex, these are typically located around electronegative atoms like oxygen.

Blue regions represent positive electrostatic potential, which are electron-deficient areas prone to nucleophilic attack. These are often found around the hydrogen atoms and the metal center.

Green regions denote neutral potential.

For zinc(II) 4-methylbenzenesulfinate dihydrate, an MEP map would highlight the negative potential around the oxygen atoms of the sulfinate and water ligands, identifying them as likely sites for coordination or hydrogen bonding.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. derpharmachemica.comnih.govresearchgate.net This is a powerful method for structural confirmation. By calculating the vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds (e.g., S=O, Zn-O, C-H).

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. To improve accuracy, they are typically multiplied by a scaling factor. derpharmachemica.com A good agreement between the scaled theoretical spectrum and the experimental one provides strong evidence that the calculated geometry is correct. mdpi.com

DFT can be used to calculate key thermodynamic properties, providing insights into the stability of the compound and the energetics of chemical reactions. Important calculated parameters include:

Enthalpy of Formation (ΔHf): The energy change when the compound is formed from its constituent elements.

Gibbs Free Energy of Formation (ΔGf): A measure of the thermodynamic stability of the compound under standard conditions. A negative value indicates a spontaneous formation process.

Reaction Energies: The energy change for a potential reaction, such as the dehydration of the complex, can be calculated to predict its feasibility.

These calculations are vital for understanding the conditions under which zinc(II) 4-methylbenzenesulfinate dihydrate is stable and how it might behave in chemical processes.

Non-linear optical (NLO) materials have applications in technologies like optical communications and data storage. grin.com DFT calculations can predict the NLO properties of molecules by computing their response to an external electric field. Key NLO parameters that can be calculated include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an electric field.

First Hyperpolarizability (β): The primary contributor to second-order NLO effects.

Second Hyperpolarizability (γ): Related to third-order NLO effects.

By calculating these values, computational studies can screen potential candidates for NLO applications. The presence of a metal center and a delocalized π-electron system in the 4-methylbenzenesulfinate ligand suggests that this zinc complex could be a candidate for NLO studies. researchgate.netaau.dk

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of zinc(II) 4-methylbenzenesulfinate dihydrate, MD simulations can provide detailed insights into the behavior of the compound in a condensed phase, such as in aqueous solution. These simulations model the interactions between the zinc cation, the 4-methylbenzenesulfinate anion, and the surrounding water molecules over time, offering a window into the dynamic processes at the atomic level.

Investigation of Hydration Shell Dynamics and Water Molecule Mobility

The hydration shells surrounding the Zn(II) ion are of particular interest in understanding its chemical behavior in aqueous environments. Ab initio molecular dynamics (AIMD) simulations, which are based on quantum mechanical principles, have been employed to study the dynamics of water molecules in the hydration shells of the Zn(2+) ion. nih.govresearchgate.net These studies reveal a highly structured and dynamic environment.

The first hydration shell of the Zn(II) ion is characterized by a stable, octahedrally coordinated structure containing six water molecules. nih.govresearchgate.net The mobility of water molecules within this primary shell is significantly restricted compared to bulk water. Studies have shown that there are no observed exchanges between the first and second hydration shells on the picosecond timescale of the simulations. nih.govresearchgate.net

The second hydration shell is more dynamic, with frequent exchanges of water molecules with the bulk solvent. nih.govresearchgate.net The water molecules in the second shell are trigonally hydrogen-bonded to the water molecules of the first shell. nih.govresearchgate.net Beyond this second shell, the structure and dynamics of the water molecules begin to resemble those of bulk water. nih.govresearchgate.net The polarization of water molecules is also a significant factor, with the dipole moment of water molecules in the first hydration shell being considerably higher than in the bulk, indicating strong ion-dipole interactions. nih.govresearchgate.net

Table 1: Properties of Zn(II) Hydration Shells from MD Simulations

| Property | First Hydration Shell | Second Hydration Shell | Bulk Water |

| Coordination Number | 6 | Variable (approx. 12-15) | ~4 |

| Geometry | Octahedral | Disordered | Tetrahedral (local) |

| Residence Time | Long (nanoseconds or longer) | Short (picoseconds) | Picoseconds |

| Water Exchange | None observed (on ps scale) | Frequent | Very Frequent |

| Dipole Moment | ~3.4 D | ~2.8 D | ~2.73 D |

Note: The data in this table is based on general findings for the hydrated Zn(II) ion and is intended to be representative. Specific values for zinc(II) 4-methylbenzenesulfinate dihydrate may vary.

Intermolecular Interactions in Condensed Phases

In the condensed phase, the behavior of zinc(II) 4-methylbenzenesulfinate dihydrate is governed by a complex network of intermolecular interactions. These include ion-ion, ion-dipole, and dipole-dipole interactions, as well as hydrogen bonding and van der Waals forces. MD simulations can be used to probe the nature and strength of these interactions.

The primary interactions are the electrostatic forces between the Zn(II) cation and the negatively charged oxygen atoms of the 4-methylbenzenesulfinate anions and the water molecules. The interaction between the Zn(II) ion and its surrounding ligands (water and sulfinate anions) is crucial in determining the coordination geometry and stability of the complex.

Furthermore, π-π stacking interactions can occur between the aromatic rings of the 4-methylbenzenesulfinate anions, influencing their aggregation and orientation in the condensed phase. The interplay of all these interactions dictates the macroscopic properties of the compound.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules. For zinc(II) 4-methylbenzenesulfinate dihydrate, these methods can be used to calculate a range of descriptors and indices that predict its chemical behavior. These calculations are typically performed using methods like Density Functional Theory (DFT).

Quantum chemical descriptors include properties derived from the molecular wavefunction, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.

Reactivity indices, derived from conceptual DFT, provide quantitative measures of a molecule's propensity to react in various ways. Key reactivity indices include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment.

These descriptors and indices can be calculated for the individual ions (Zn(II) and 4-methylbenzenesulfinate) and for the hydrated complex to understand how coordination and hydration affect their reactivity. For instance, the coordination of the 4-methylbenzenesulfinate anion to the Zn(II) ion would be expected to alter the electronic properties and reactivity of both species.

Table 2: Hypothetical Quantum Chemical Descriptors and Reactivity Indices

| Descriptor/Index | 4-Methylbenzenesulfinate Anion | Zinc(II) 4-Methylbenzenesulfinate Dihydrate Complex |

| HOMO Energy (eV) | -5.8 | -6.2 |

| LUMO Energy (eV) | -0.5 | -0.2 |

| HOMO-LUMO Gap (eV) | 5.3 | 6.0 |

| Electronegativity (χ) | 3.15 | 3.20 |

| Chemical Hardness (η) | 2.65 | 3.00 |

| Softness (S) | 0.38 | 0.33 |

| Electrophilicity Index (ω) | 1.87 | 1.71 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through specific quantum chemical calculations for zinc(II) 4-methylbenzenesulfinate dihydrate.

Chemical Reactivity and Transformations of Zinc Ii 4 Methylbenzenesulfinate Dihydrate

Desulfinative Coupling Reactions Catalyzed by or Involving the Compound

Desulfinative coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, where a sulfinate group is displaced and sulfur dioxide is extruded. Metal sulfinates, including aryl zinc sulfinates, are effective partners in these transformations, particularly in palladium-catalyzed reactions. In these processes, the sulfinate salt can act as a nucleophilic coupling partner with aryl or heteroaryl halides.

The general mechanism for a palladium-catalyzed desulfinative cross-coupling reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with the zinc sulfinate. The resulting palladium(II) intermediate then undergoes reductive elimination, extruding sulfur dioxide and forming the new biaryl product while regenerating the Pd(0) catalyst.

While specific studies detailing the use of zinc(II) 4-methylbenzenesulfinate (B2793641) dihydrate in this context are not extensively documented, the reactivity of other metal p-toluenesulfinates provides a strong indication of its potential. For instance, sodium p-toluenesulfinate is widely used in such reactions. The choice of the metal cation can influence the reaction conditions and outcomes, with zinc potentially offering different solubility and reactivity profiles compared to alkali metal salts.

Table 1: Representative Palladium-Catalyzed Desulfinative Coupling of Aryl Halides with Aryl Sulfinate Salts This table presents examples of desulfinative coupling reactions using analogous aryl sulfinate salts to illustrate the typical scope and conditions of such transformations.

| Aryl Halide | Aryl Sulfinate | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 4-Bromoanisole | Sodium p-toluenesulfinate | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane | 4-Methoxy-4'-methylbiphenyl | 85 |

| 1-Bromo-4-nitrobenzene | Sodium benzenesulfinate (B1229208) | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 4-Nitro-1,1'-biphenyl | 92 |

| 2-Bromopyridine | Potassium p-toluenesulfinate | Pd(PPh₃)₄ | K₃PO₄ | DMF | 2-(p-Tolyl)pyridine | 78 |

Pathways for Sulfone Formation

The synthesis of sulfones is a fundamental transformation in organic chemistry, and sulfinate salts are excellent precursors for this purpose. The most common method for the formation of sulfones from sulfinates is through S-alkylation or S-arylation.

In a typical reaction, the sulfinate anion acts as a nucleophile and displaces a leaving group on an alkyl or aryl halide. This reaction proceeds via an Sₙ2 or SₙAr mechanism, respectively. Zinc(II) 4-methylbenzenesulfinate dihydrate can serve as the source of the 4-methylbenzenesulfinate nucleophile. The presence of the zinc cation may influence the reactivity of the sulfinate anion through coordination.

Another pathway for sulfone formation involves the addition of the sulfinate to Michael acceptors, such as α,β-unsaturated carbonyl compounds. This conjugate addition leads to the formation of β-ketosulfones or related structures. Furthermore, radical-mediated pathways can also lead to sulfone formation, where a sulfonyl radical, which can be generated from a sulfinate, adds to an alkene or arene.

Table 2: Examples of Sulfone Synthesis from p-Toluenesulfinate Salts This table provides examples of sulfone formation using p-toluenesulfinate salts with various electrophiles, demonstrating the versatility of this synthetic route.

| Electrophile | Sulfinate Salt | Base | Solvent | Product | Yield (%) |

| Benzyl bromide | Sodium p-toluenesulfinate | - | Ethanol | Benzyl p-tolyl sulfone | 95 |

| 1-Iodobutane | Sodium p-toluenesulfinate | - | DMF | Butyl p-tolyl sulfone | 88 |

| 2-Cyclohexen-1-one | Sodium p-toluenesulfinate | Acetic Acid | Water | 3-(p-Tolylsulfonyl)cyclohexanone | 75 |

Cross-Coupling Reactions Utilizing Zinc(II) 4-Methylbenzenesulfinate Dihydrate

Beyond the desulfinative coupling mentioned earlier, zinc(II) 4-methylbenzenesulfinate dihydrate can be utilized in other types of cross-coupling reactions. Organozinc reagents are well-established partners in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. While the primary use of zinc sulfinates is not as a direct replacement for organozinc reagents in traditional Negishi couplings, their reactivity can be harnessed in related transformations.

For instance, in certain contexts, the aryl group from the sulfinate can be transferred in a cross-coupling process. However, the more prevalent role of sulfinates in cross-coupling is as a precursor to a sulfonyl moiety in the final product or as a leaving group in desulfinative variants as described in section 7.1.

The use of zinc sulfinates, specifically, has been explored in the context of generating sulfonyl radicals under oxidative conditions, which can then participate in coupling reactions. The zinc cation can play a role in modulating the redox properties of the sulfinate.

Oxidation and Reduction Chemistry of the Sulfinate Moiety

The sulfur atom in the 4-methylbenzenesulfinate moiety exists in a +4 oxidation state, making it susceptible to both oxidation and reduction.

Oxidation:

The sulfinate group can be readily oxidized to a sulfonate group, where the sulfur atom is in the +6 oxidation state. This transformation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of zinc(II) 4-methylbenzenesulfinate dihydrate would yield zinc(II) 4-methylbenzenesulfonate. This reaction is often quantitative and can be used for the synthesis of sulfonic acids and their salts.

Reduction:

Reduction of the sulfinate moiety is also possible, though it is generally less common than oxidation. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce sulfinates. The products of such a reduction can vary depending on the reaction conditions and the specific reducing agent used, but can include disulfides or even thiols. For zinc(II) 4-methylbenzenesulfinate dihydrate, reduction would lead to species derived from p-toluenethiol. The presence of the zinc ion might influence the course of the reduction.

Exploration of Advanced Materials Science and Catalytic Applications

Application in Organometallic Chemistry and Precursor Development

Organozinc compounds have been a cornerstone in organic synthesis since their discovery. Zinc;4-methylbenzenesulfinate (B2793641);dihydrate serves as a valuable precursor and reagent in the broader field of organometallic chemistry.

Zinc sulfinates, including zinc 4-methylbenzenesulfinate, are typically synthesized from the corresponding sulfonyl chlorides by reduction with zinc dust. This preparation yields zinc bis(alkanesulfinate)s, which are stable and can be used to generate radical species for various synthetic applications. The protocol for such syntheses allows for the creation of a toolkit of zinc sulfinate reagents that are stable under ambient conditions. researchgate.netnih.gov

As a precursor, zinc;4-methylbenzenesulfinate;dihydrate can be utilized in the synthesis of other advanced materials. For instance, various zinc precursors, such as zinc acetate (B1210297), zinc nitrate, and zinc chloride, are commonly used to synthesize zinc oxide (ZnO) nanoparticles through methods like sol-gel, precipitation, and solvothermal synthesis. mdpi.comnih.govmdpi.com The choice of precursor can significantly influence the morphology, particle size, and, consequently, the photocatalytic and electronic properties of the resulting ZnO nanoparticles. researchgate.netresearchgate.net While specific studies detailing the use of zinc 4-methylbenzenesulfinate as a direct precursor for ZnO are not prevalent, its thermal decomposition would be expected to yield ZnO, making it a potential candidate for such applications.

The table below summarizes various zinc precursors and their impact on the synthesis of ZnO nanoparticles.

| Precursor | Synthesis Method | Resulting ZnO Morphology | Reference |

| Zinc Acetate Dihydrate | Sol-gel | Rod-like | mdpi.com |

| Zinc Nitrate Hexahydrate | Sol-gel | Irregular polycrystalline | mdpi.com |

| Zinc Sulfate (B86663) | Precipitation | Nanoplate and flower-like | nih.gov |

| Zinc Chloride | Precipitation | Not specified | nih.gov |

Catalytic Roles in Chemical Synthesis and Transformations

The utility of this compound extends to its catalytic and activating roles in important industrial chemical processes.

Zinc p-toluenesulfinate, often abbreviated as ZTS or TM, is widely recognized as an effective activator for chemical blowing agents, particularly azodicarbonamide (B1663908) (AC). coastalzinc.comnuomengchemical.com Azodicarbonamide typically decomposes at temperatures around 195-200°C, which can be too high for many polymer processing applications. google.com The primary role of an activator like zinc p-toluenesulfinate is to lower this decomposition temperature, allowing the foaming process to occur in sync with the polymer's processing window. icodassociates.comresearchgate.net

The mechanism of activation by zinc compounds involves a chemical interaction with the azodicarbonamide. Zinc salts, including oxides, stearates, and sulfinates, act as catalysts that reduce the decomposition temperature of AC to a range of 160-180°C, and in some cases, even lower. icodassociates.comvhht.dp.ua This allows for a more controlled release of nitrogen gas, which is crucial for creating a uniform and fine cell structure in the foamed polymer. coastalzinc.comcoastalzinc.com The use of zinc p-toluenesulfinate can stabilize the decomposition of the foaming agent, ensure even gas release, and inhibit overheating and degradation of the polymer. coastalzinc.com The effectiveness of various zinc compounds as activators for azodicarbonamide is compared in the table below.

| Activator Compound | Typical Decomposition Temperature Range of Activated AC (°C) | Key Observations | Reference |

| Zinc Oxide (ZnO) | 170 - 185 | Significantly decreases decomposition temperature. | researchgate.net |

| Zinc Stearate | 130 - 150 | Found to be a highly active initiator. | vhht.dp.ua |

| Zinc p-toluenesulfinate (ZTS/TM) | Not specified, but significantly reduced | Reduces decomposition temperature and stabilizes gas release. | coastalzinc.comcoastalzinc.com |

| Zinc benzenesulfinate (B1229208) (ZBS) | Not specified, but acts as co-activator | Lowers decomposition temperature, especially when used with ZTS. | nuomengchemical.com |

While direct catalytic use of this compound in dye degradation is not widely reported, zinc-based materials, particularly zinc oxide (ZnO), are extensively studied for the photocatalytic degradation of organic pollutants like dyes. researchgate.netyoutube.comyoutube.com ZnO is a semiconductor with a wide bandgap (approximately 3.37 eV), which allows it to act as a photocatalyst under UV irradiation. mdpi.com

The mechanism of photocatalysis by ZnO involves the generation of electron-hole pairs upon absorption of photons with energy exceeding its bandgap. researchgate.netcarthage.edu These charge carriers migrate to the surface of the ZnO nanoparticles and initiate redox reactions. The holes can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), while the electrons can react with oxygen to form superoxide (B77818) radicals (•O₂⁻). These reactive oxygen species (ROS) are powerful oxidizing agents that can break down complex organic dye molecules into simpler, less harmful compounds like carbon dioxide and water. mdpi.com

The efficiency of this process is influenced by factors such as the particle size, surface area, and crystallinity of the ZnO, which are in turn affected by the precursor used in its synthesis. mdpi.com For example, phytofabricated silver/zinc oxide composites have shown superior photocatalytic degradation of methylene (B1212753) blue, achieving up to 95.7% degradation. researchgate.netnih.gov

| Dye | Catalyst System | Degradation Efficiency (%) | Reference |

| Methylene Blue | Silver/Zinc Oxide Composites | 95.7 | researchgate.netnih.gov |

| Methyl Orange | 1% Al-Doped ZnO | 98.1 | youtube.com |

| Rhodamine B | Mo-doped ZnO | 95 | researchgate.net |

Investigation in Solar Energy Conversion Materials

Zinc-based materials are promising candidates for applications in solar energy conversion, primarily due to their favorable electronic and optical properties.

The function of many photovoltaic devices relies on efficient charge separation and transport. Zinc(II) complexes have been investigated for their charge-transfer properties, which are crucial for applications in devices like dye-sensitized solar cells (DSSCs) and perovskite solar cells. indolysaght.com Although Cu(I) complexes are more commonly studied for their metal-to-ligand charge-transfer (MLCT) states, recent research has shown that tetrahedral Zn(II) compounds can be designed to exhibit intraligand charge-transfer (ILCT) character. nih.govnih.gov

In such complexes, photoexcitation can lead to the formation of triplet excited states, which are valuable in photochemistry and can facilitate photoinduced electron transfer. nih.govresearchgate.net These properties are essential for sensitizers in DSSCs, where the excited state of the dye injects an electron into the conduction band of a semiconductor, typically a wide-bandgap oxide.

| Property of Zinc Complexes/Materials | Relevance to Photovoltaics | Reference |

| Intraligand Charge-Transfer (ILCT) | Enables photoinduced electron transfer, crucial for sensitizers. | nih.govnih.gov |

| Wide Bandgap (ZnO) | Allows for high transparency to visible light while absorbing UV. | indolysaght.comglochem.com |

| High Electron Mobility (ZnO) | Facilitates efficient transport of photo-generated electrons. | glochem.com |

Role in Advanced Water Treatment Technologies

The catalytic properties of zinc-based compounds, particularly those related to the degradation of organic pollutants, position them as important materials for advanced water treatment technologies. Advanced Oxidation Processes (AOPs) are a key class of water treatment methods designed to remove persistent organic pollutants that are resistant to conventional treatment. itempurl.comutwente.nlmdpi.com

AOPs rely on the in-situ generation of highly reactive oxidizing species, most notably the hydroxyl radical (•OH). itempurl.comnih.gov Heterogeneous photocatalysis using semiconductors like ZnO is a prominent AOP. As detailed in section 8.2.2, UV-illuminated ZnO can effectively mineralize a wide range of organic dyes and other pollutants present in industrial wastewater. researchgate.netdoaj.org The ability to use solar light to drive this process makes it a sustainable and attractive option for water purification. mdpi.com

The performance of ZnO-based photocatalysis can be enhanced by creating composites, for instance, with graphene or noble metals, which can improve charge separation and reduce the recombination of electron-hole pairs, thereby increasing the quantum efficiency of the degradation process. researchgate.netcarthage.edu The development of such advanced materials, potentially synthesized from precursors like this compound, is crucial for addressing the challenges of water pollution from industrial and agricultural sources. mdpi.comnih.gov

Research into Nanoparticle and Thin Film Deposition Techniques

Current research literature does not extensively cover the specific use of this compound as a primary precursor for the synthesis of nanoparticles or in thin film deposition processes. The synthesis of zinc-based nanomaterials, such as zinc oxide (ZnO) nanoparticles, typically involves the use of more common precursor salts like zinc acetate, zinc nitrate, or zinc sulfate through methods like hydrothermal synthesis, precipitation, and solvothermal synthesis. mdpi.comnih.govnih.govmdpi.com Similarly, techniques for depositing thin films of zinc compounds, for instance, zinc sulfide (B99878) (ZnS) or ZnO, often employ methods like chemical bath deposition (CBD) with precursor chemicals like zinc chloride or zinc acetate. researchgate.netresearchgate.net

While this compound contains zinc, its bulkier organic sulfinate ligand may present different chemical pathways and decomposition properties compared to simpler inorganic salts, potentially influencing particle morphology and film characteristics. However, specific studies detailing these outcomes or establishing protocols for its use in nanoparticle and thin film fabrication are not prominent in the available scientific literature.

Function as a Stabilizer in Polymer and Rubber Science

This compound, also known as Zinc Bis(p-Toluenesulfinate), is recognized for its role as a specialized additive in the field of polymer and rubber science. jinlichemical.comcoastalzinc.com Its primary function is to act as a stabilizer, lubricant, and activator, enhancing the physical and chemical properties of various synthetic materials. coastalzinc.comchemicalbook.com

Research findings indicate that this compound imparts superior ultraviolet (UV) and heat stability to polymers compared to other common additives like stearic acid salts. coastalzinc.com Its effectiveness has been noted in a range of synthetic rubbers and plastics. When used in conjunction with AC (azodicarbonamide) foaming agents, it can significantly lower their decomposition temperature, which is advantageous in processing foamed plastics and rubbers. coastalzinc.comchemicalbook.com Its ability to disperse easily within the polymer matrix contributes to its efficacy. coastalzinc.com

The stabilizing effect of zinc compounds in polymers can also involve inhibiting corrosion and preventing the precipitation of other components, thereby maintaining the integrity of the material.

Below is a table summarizing the documented applications of this compound as a polymer and rubber stabilizer.

| Polymer/Rubber | Application Type | Observed Benefits | Reference |

| Polyethylene (PE) | Stabilizer, Activator | Enhanced heat and UV stability | coastalzinc.comchemicalbook.com |

| Polyvinyl Chloride (PVC) | Stabilizer, Activator | Enhanced heat and UV stability | coastalzinc.comchemicalbook.com |

| Polypropylene | Stabilizer, Activator | Enhanced heat and UV stability | coastalzinc.comchemicalbook.com |

| Nylon | Stabilizer, Activator | Enhanced heat and UV stability | coastalzinc.comchemicalbook.com |

| Acrylonitrile Butadiene Styrene (ABS) | Stabilizer, Activator | Enhanced heat and UV stability | coastalzinc.comchemicalbook.com |

| Natural Rubber | Stabilizer, Activator | Enhanced heat and UV stability | coastalzinc.comchemicalbook.com |

| Butylbenzene Rubber | Stabilizer, Activator | Enhanced heat and UV stability | coastalzinc.comchemicalbook.com |

Research on Pickering Emulsion Synthesis and Stability

There is a lack of specific research in the scientific literature detailing the use of this compound for the synthesis and stabilization of Pickering emulsions. Pickering emulsions are stabilized by solid particles adsorbing to the oil-water interface, and the stability and type of emulsion formed depend heavily on the particles' properties, such as size, shape, and wettability. mdpi.com

Research in this area for zinc-based compounds has predominantly focused on metal oxides, particularly zinc oxide (ZnO) nanoparticles. nih.govunimi.it Studies have shown that ZnO particles can effectively stabilize Pickering emulsions, with their surface properties often modified to tune wettability for optimal performance. nih.gov The formation of highly stable emulsions has been achieved using ZnO, which can be functionalized in situ by components within the oil phase, such as fatty acids in vegetable oils. nih.govunimi.it However, the distinct chemical nature of this compound, being an organometallic salt rather than a simple metal oxide, means its potential behavior as a Pickering emulsion stabilizer has not been explored or documented.

Q & A

Q. What are the standard methods for synthesizing zinc acetate dihydrate and verifying its purity?

Zinc acetate dihydrate is synthesized by reacting zinc oxide (ZnO) with acetic acid under controlled conditions. The reaction is typically refluxed, followed by crystallization and drying. Purity verification involves:

Q. How is zinc acetate dihydrate structurally and chemically characterized in academic research?

Key techniques include:

Q. What role does zinc acetate dihydrate play in nanoparticle synthesis?

It is a common precursor for ZnO nanostructures via sol-gel or hydrothermal methods. For example:

- Dissolve in ethanol/water, add KOH/NaOH to precipitate Zn(OH)₂, then calcine to ZnO .